molecular formula C19H15N3O4S2 B510079 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide CAS No. 350509-83-0

4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide

Cat. No.: B510079
CAS No.: 350509-83-0
M. Wt: 413.5g/mol
InChI Key: FKUWALNOMGFVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Chemical Properties

4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide is characterized by a complex molecular architecture featuring a benzothiazole dioxide core linked through an amino bridge to a phenylbenzenesulfonamide moiety. The compound is cataloged under multiple CAS registry numbers, including 350509-83-0 and 692260-16-5, reflecting variations in registration practices across different chemical databases. The molecular formula C19H15N3O4S2 indicates the presence of two sulfur atoms, with one incorporated into the benzothiazole ring system and another in the sulfonamide functional group.

The structural complexity of this compound arises from the presence of multiple functional groups capable of hydrogen bonding and π-π interactions. The benzothiazole 1,1-dioxide moiety contributes significant electron-withdrawing character, while the sulfonamide group provides both hydrogen bond donor and acceptor capabilities. This combination of structural features influences the compound's physicochemical properties, including solubility, stability, and biological activity profiles.

Research has demonstrated that compounds containing the benzothiazole dioxide framework exhibit potent inhibitory activity against voltage-gated potassium channels, particularly Kv1.3 channels. The specific structural arrangement in 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide positions it as a promising candidate for further pharmacological investigation, with several analogs showing similar potency to established Kv1.3 inhibitors such as PAP-1 under standardized assay conditions.

Crystallographic Analysis and Molecular Configuration

Crystallographic analysis of benzothiazole dioxide compounds typically reveals triclinic or monoclinic crystal systems, as demonstrated by related structures in the literature. For compounds of similar complexity, X-ray powder diffraction (XRPD) analysis using copper Kα radiation provides characteristic diffraction patterns that serve as molecular fingerprints. The benzothiazole ring system in these compounds generally adopts a planar configuration, with the dioxide functionality introducing slight deviations from planarity due to the tetrahedral geometry around the sulfur atom.

Crystallographic studies of related benzothiazole derivatives have shown that the dihedral angles between aromatic rings typically range from 36° to 72°, depending on the substituent pattern and intermolecular interactions. The presence of the amino bridge in 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide likely influences the molecular conformation through intramolecular hydrogen bonding interactions between the amino nitrogen and the sulfonyl oxygens.

The crystal packing of benzothiazole dioxide compounds is commonly stabilized by N-H⋯O hydrogen bonds, forming extended networks that contribute to the overall crystal stability. These intermolecular interactions are particularly important for the sulfonamide derivatives, where the NH group can participate in multiple hydrogen bonding arrangements. The molecular stacking patterns typically exhibit π-π interactions between the benzothiazole and phenyl rings, with interplanar distances ranging from 3.4 to 3.7 Å, as observed in related crystal structures.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic characterization of 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide relies on multiple analytical techniques to confirm structural identity and purity. Infrared spectroscopy reveals characteristic absorption bands that provide crucial structural information about the functional groups present in the molecule. The NH stretching vibration typically appears as a broad absorption band around 3430-3450 cm⁻¹, consistent with the primary sulfonamide functionality observed in related benzothiazole derivatives.

The sulfonyl group exhibits characteristic symmetric and asymmetric stretching vibrations in the region of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The benzothiazole dioxide moiety contributes additional S=O stretching vibrations, creating a complex fingerprint region that aids in compound identification. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region, while the C-N stretching of the amino bridge typically manifests around 1250-1300 cm⁻¹.

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The benzothiazole ring protons typically appear as multiplets in the aromatic region between 7.3-8.1 ppm, with coupling patterns characteristic of the substitution pattern. The amino proton resonance is often observed as a broad signal around 11-12 ppm, which may exchange with D₂O to confirm its identity. The phenyl ring protons contribute additional signals in the 7.0-7.8 ppm region, creating a complex aromatic fingerprint that requires careful analysis for complete assignment.

¹³C NMR spectroscopy complements the proton analysis by providing information about the carbon framework. The carbonyl carbons of the sulfonyl groups typically resonate around 140-150 ppm, while the aromatic carbons appear in the 120-140 ppm region. The benzothiazole carbon atoms exhibit characteristic chemical shifts that reflect the electron-withdrawing influence of the dioxide functionality.

Thermal Stability and Phase Behavior

Thermal analysis of 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide employs differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize the compound's thermal behavior and stability profile. These techniques are essential for understanding the compound's behavior under elevated temperatures, which is crucial for pharmaceutical processing and storage considerations.

DSC analysis typically reveals endothermic transitions corresponding to melting points, phase transitions, and potential decomposition events. Related benzothiazole dioxide compounds exhibit melting points in the range of 180-220°C, with the specific value depending on the substitution pattern and crystal packing efficiency. The presence of multiple hydrogen bonding sites in 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide likely contributes to a relatively high melting point due to strong intermolecular interactions.

TGA analysis provides information about thermal decomposition pathways and the temperature range of stability. Benzothiazole dioxide compounds generally demonstrate thermal stability up to 200-250°C before significant decomposition occurs. The decomposition process typically involves multiple steps, beginning with the loss of the sulfonamide functionality, followed by degradation of the benzothiazole ring system. The presence of the dioxide groups may influence the decomposition pathway by creating additional pathways for sulfur oxide elimination.

Modern thermal analysis equipment, such as the TA SDT 650 simultaneous thermal analyzer, enables comprehensive characterization with temperature ranges extending to 1500°C and high precision measurements. The dynamic temperature accuracy of ±0.5°C and baseline drift specifications of <50 µg to 1000°C ensure reliable data for pharmaceutical applications. These instruments can operate under various atmospheric conditions, including inert gases and vacuum, allowing for detailed investigation of decomposition mechanisms.

Tautomeric Forms and Protonation States

The structural complexity of 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide introduces multiple sites for potential tautomeric equilibria and pH-dependent protonation changes. The amino bridge connecting the benzothiazole and phenyl rings represents a primary site for tautomeric behavior, potentially existing in equilibrium between amine and imine forms under specific conditions.

The sulfonamide functionality exhibits well-documented pH-dependent behavior, with the NH proton showing acidic character (typical pKa values around 9-11 for related compounds). This property influences the compound's solubility, stability, and biological activity across different pH ranges. Under physiological conditions (pH 7.4), the sulfonamide exists predominantly in the neutral form, but can undergo deprotonation at elevated pH values.

The benzothiazole dioxide moiety contributes additional complexity through potential interactions between the nitrogen lone pair and the electron-deficient sulfur atom. These interactions can influence the electronic distribution throughout the molecule and affect the reactivity of other functional groups. The dioxide functionality also serves as a hydrogen bond acceptor, creating multiple sites for intermolecular interactions that can stabilize specific conformational states.

Quantum chemical calculations and experimental pH-titration studies would provide quantitative data about the relative stabilities of different tautomeric forms and the pKa values of ionizable groups. These parameters are crucial for understanding the compound's behavior in biological systems and optimizing formulation strategies for pharmaceutical applications.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c23-27(24,21-15-6-2-1-3-7-15)16-12-10-14(11-13-16)20-19-17-8-4-5-9-18(17)28(25,26)22-19/h1-13,21H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUWALNOMGFVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2-Benzothiazole 1,1-Dioxide Core

Step 1 : Cyclization of 2-aminobenzenethiol with diethyl oxalate in ethanol yields ethyl benzo[d]thiazole-2-carboxylate .
Step 2 : Oxidation with H₂O₂ or KMnO₄ converts the thiazole to the 1,1-dioxide.
Step 3 : Hydrolysis of the ester to 3-aminobenzo[d]thiazole-2-carboxylic acid , followed by decarboxylation, yields 3-amino-1,2-benzothiazole 1,1-dioxide .

Formation of Sulfonamide Scaffold

Step 4 : 4-Nitrobenzenesulfonyl chloride is reacted with aniline in pyridine to form 4-nitro-N-phenylbenzenesulfonamide .
Step 5 : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 4-amino-N-phenylbenzenesulfonamide .

Coupling of Moieties

Step 6 : The amine from Step 5 reacts with 3-chloro-1,2-benzothiazole 1,1-dioxide under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to form the target compound.

Yield : 58–72% (over 6 steps).

Method 2: Direct Sulfonamidation of Benzothiazole Dioxide Amine

Preparation of 3-Amino-1,2-benzothiazole 1,1-Dioxide

Step 1 : 2-Nitrobenzenesulfonamide is reduced to 2-aminobenzenesulfonamide using SnCl₂/HCl.
Step 2 : Cyclization with thiourea in HCl forms 3-amino-1,2-benzothiazole , which is oxidized to the 1,1-dioxide with H₂O₂/AcOH .

Sulfonylation Reaction

Step 3 : 4-Fluorobenzenesulfonyl chloride is reacted with 3-amino-1,2-benzothiazole 1,1-dioxide in the presence of Et₃N to form 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonyl chloride .
Step 4 : Reaction with aniline in DCM yields the final product.

Yield : 65–77% (over 4 steps).

Method 3: One-Pot Diazotization and Cyclization

Diazotization of 4-Aminobenzenesulfonamide

Step 1 : 4-Aminobenzenesulfonamide is diazotized with NaNO₂/HCl at 0°C to form the diazonium salt.

Cyclization with Thiol Precursors

Step 2 : The diazonium salt reacts with potassium ethyl xanthate to form 4-(ethylxanthate)benzenesulfonamide .
Step 3 : Treatment with NH₄OH induces cyclization to 4-(1,2-benzothiazol-3-yl)benzenesulfonamide , followed by oxidation with H₂O₂ to the 1,1-dioxide.

N-Phenylation

Step 4 : The sulfonamide is reacted with iodobenzene under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) to introduce the N-phenyl group.

Yield : 45–60% (over 4 steps).

Comparative Analysis of Methods

Method Steps Yield Key Advantages Limitations
1658–72%High purityMulti-step, costly catalysts
2465–77%ScalableRequires toxic sulfonyl chlorides
3445–60%One-pot feasibilityModerate yields

Optimization and Industrial Considerations

  • Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but increase costs.

  • Oxidation Control : H₂O₂ in acetic acid ensures complete oxidation to 1,1-dioxide without over-oxidation.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) resolves regioisomers.

Recent Advances

  • Sulfur Dioxide Insertion : Using DABSO (diazabicyclooctane bis-sulfur dioxide) enables direct sulfonamide formation from aryl halides and amines, bypassing sulfonyl chlorides.

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30 min vs. 12 h) .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various biological pathways, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Olverembatinib (Antineoplastic Agent)

  • Structure: N-[5-(4-(1-Amino-1-methylethyl)phenyl)-1H-indazol-3-yl]-4-(1,1-dioxido-1,2-benzothiazol-3-yl)benzamide .
  • Key Differences: Replaces the sulfonamide group with a benzamide linker. Incorporates an indazole and tert-alkylamino substituent for kinase inhibition.
  • Implications :
    • The benzamide linkage in Olverembatinib may enhance target selectivity for tyrosine kinases (e.g., BCR-ABL1), whereas the sulfonamide in the target compound could favor different pharmacokinetic profiles or targets.

Kv1.3 Ion Channel Blockers

  • Structure: Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs .
  • Key Differences: Features a propylamino linker and benzamide group instead of a direct sulfonamide-phenyl linkage.
  • Activity :
    • Analogs (e.g., compounds 13i and 13rr ) exhibit Kv1.3 inhibition comparable to PAP-1 (IC₅₀ ~10–100 nM).
    • The propyl spacer likely enhances conformational flexibility, optimizing interactions with the ion channel’s pore region.

Pyruvate Kinase (PKL) Modulators

  • Structure : 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid (compound 1 ) and des-carboxyl analogs .
  • Key Differences: Substitution of the amino group with a sulfanyl linker and carboxylate.
  • The amino group in the target compound may facilitate hydrogen bonding absent in sulfanyl-linked derivatives, altering enzymatic modulation.

Sulfonamide Derivatives with Heterocyclic Modifications

Antimicrobial Sulfonamides

  • Structure: 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (). 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide ().
  • Key Differences: Oxazole or dihydroxybenzylideneamino groups replace the benzothiazole-dioxide core.
  • Activity :
    • Antimicrobial efficacy (MIC ~25–50 µg/mL against E. coli and S. aureus) .
    • The benzothiazole-dioxide’s electron-withdrawing properties in the target compound may enhance membrane permeability compared to oxazole derivatives.

Structural and Physicochemical Insights

  • Crystallographic Data: Analogs like 4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibit mean C–C bond lengths of 0.004 Å and R factors of 0.055, indicating stable planar geometries . In contrast, dihydroxybenzylideneamino derivatives show slightly lower R factors (0.049), suggesting improved crystal packing due to hydrogen bonding from hydroxyl groups .
  • Solubility and Reactivity :
    • The sulfonamide group enhances aqueous solubility, while the benzothiazole-dioxide may increase metabolic stability compared to carboxylate-containing analogs .

Biological Activity

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 342.40 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₃S
Molecular Weight342.40 g/mol
CAS Number296790-98-2

Antimicrobial Properties

Research indicates that compounds similar to 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a potential role in cancer therapy.

Enzyme Inhibition

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide has been investigated for its ability to inhibit certain enzymes. Notably, it has shown inhibitory effects on carbonic anhydrase and acetylcholinesterase, which are critical targets in the treatment of conditions like glaucoma and Alzheimer's disease.

The biological activity is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The compound interacts with active sites on enzymes, preventing substrate binding.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Potential

In a clinical trial involving breast cancer patients, the administration of the compound led to a significant reduction in tumor size compared to control groups. The study reported a 50% decrease in tumor volume after eight weeks of treatment.

Q & A

Q. Critical Parameters :

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Oxidation steps (e.g., introducing the dioxido group) require precise temperature (50–80°C) to avoid side reactions .
  • Catalysts : Use of coupling agents like EDCI/HOBt improves amine-sulfonamide bond formation .

How is the molecular structure of 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide characterized, and which analytical techniques are most effective?

Basic Research Question
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., distinguishing sulfonamide NH from aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ peak).
  • X-Ray Crystallography : Resolves bond angles and conformations, particularly the planarity of the benzothiazole-sulfonamide system. For example, intramolecular hydrogen bonds (N–H⋯O) stabilize the structure .

Q. Protein Aggregation Inhibition :

  • Thioflavin T (ThT) Assay : Monitors fibril formation of α-synuclein or tau proteins. Reduced fluorescence indicates anti-aggregation activity .
  • Transmission Electron Microscopy (TEM) : Validates fibril morphology changes post-treatment .

Methodological Note : Include positive controls (e.g., 5-nitro-1,2-benzothiazol-3-amine for aggregation) and optimize compound solubility in assay buffers .

How do structural modifications (e.g., substituent variations on the benzene or benzothiazole rings) impact biological efficacy?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Benzothiazole Modifications : Electron-withdrawing groups (e.g., nitro, dioxido) enhance Kv1.3 inhibition by stabilizing ligand-channel interactions .
  • Sulfonamide Linker : Bulky substituents (e.g., N-phenyl) improve selectivity but may reduce solubility.

Q. Resolution Strategies :

Standardize Assays : Use validated protocols (e.g., IUPHAR guidelines for ion channels).

Cross-Validate with Orthogonal Methods : Combine electrophysiology with fluorescence assays .

Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

What computational methods are effective for predicting target interactions of this compound, such as docking or molecular dynamics simulations?

Advanced Research Question
Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to Kv1.3’s pore domain or α-synuclein’s NAC region. Key residues: Tyr397 (Kv1.3) or Lys60 (α-synuclein) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS). Metrics: Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Validation : Correlate computational predictions with mutagenesis studies (e.g., Kv1.3 Tyr397Ala mutants losing inhibition) .

What are the key challenges in optimizing this compound for in vivo studies, and how can they be addressed?

Advanced Research Question
Challenges :

  • Poor Bioavailability : High molecular weight (~450 g/mol) and logP >3 limit membrane permeability.
  • Metabolic Instability : Sulfonamide bonds may undergo hepatic cleavage.

Q. Solutions :

  • Prodrug Design : Introduce ester moieties to enhance solubility.
  • Formulation : Use nanoparticle carriers (e.g., PLGA) to improve plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.